Bioactivity Status: Confirmed Null Anchor for Probe Discovery Versus Characterized Adenosine Antagonists
The target compound is documented in ChEMBL and ZINC as having no reported bioactivity against any target, including adenosine A1, A2A, A2B, and A3 receptors [1]. In contrast, the structurally related triazoloquinazoline CGS15943 (9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) has reported Ki values of 3.3 nM at human A2A, 21 nM at A1, and 14 nM at human A3 receptors [2]. This status positions 866847-17-8 as a high-value tool for structure–activity relationship (SAR) studies requiring a baseline inactive scaffold, enabling researchers to isolate the contribution of the 3-fluorophenyl and N5-cyclopentyl substituents without confounding background activity.
| Evidence Dimension | Reported bioactivity (adenosine receptor family) |
|---|---|
| Target Compound Data | No bioactivity data; zero publications [1] |
| Comparator Or Baseline | CGS15943: A1 Ki = 21 nM, A2A Ki = 3.3 nM, A3 Ki = 14 nM [2] |
| Quantified Difference | Qualitative difference: unknown vs. confirmed nanomolar potency |
| Conditions | ChEMBL database curation as of 2026; binding assays as described in Med. Chem. (1996) |
Why This Matters
This is the basis for procuring a clean-slate scaffold; groups conducting adenosine receptor SAR or screening campaigns can use 866847-17-8 as a structurally related inactive control where the absence of background activity is quantitatively documented and verifiable.
- [1] ZINC15 Database. Substance record ZINC00002698644. Statement: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL.' View Source
- [2] Kim, Y.C. et al. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype. J. Med. Chem., 1996, 39(21), 4142–4148. Ki values: A2A 3.3 nM, A1 21 nM, A3 14 nM. View Source
